molecular formula C8H6F4O B12840313 2-Fluoro-6-methoxybenzotrifluoride

2-Fluoro-6-methoxybenzotrifluoride

Cat. No.: B12840313
M. Wt: 194.13 g/mol
InChI Key: DIXZYRIBDLSRDY-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl (-CF₃) group, a fluorine atom at position 2, and a methoxy (-OCH₃) group at position 6 on the benzene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while fluorine and methoxy substituents modulate electronic properties and reactivity .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-fluoro-3-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3

InChI Key

DIXZYRIBDLSRDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Fluoro-6-methoxybenzotrifluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzotrifluoride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The trifluoromethyl group’s position significantly impacts reactivity. For example, 2-Methoxy-6-(trifluoromethyl)benzoic acid exhibits stronger electron-withdrawing effects compared to 2-Fluoro-6-methoxy derivatives, altering acidity (pKa) and solubility.
  • Functional Group Effects : Carboxylic acid derivatives (e.g., 2-Fluoro-6-methoxybenzoic acid ) are more polar and water-soluble than boronic acids (e.g., 2-Fluoro-6-methoxyphenylboronic acid ), which are pivotal in cross-coupling reactions.
2.2 Electronic and Steric Effects
  • Trifluoromethyl Group : The -CF₃ group in benzotrifluoride analogs increases steric bulk and electron-withdrawing character, enhancing resistance to metabolic degradation .
  • Fluorine vs. Methoxy : Fluorine’s electronegativity stabilizes adjacent groups via inductive effects, while methoxy groups donate electron density through resonance, influencing regioselectivity in reactions .

Research Findings and Data Gaps

  • Thermal Stability: Trifluoromethyl-containing compounds generally exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-6-methoxybenzotrifluoride (CAS No. 830346-48-0) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-6-methoxybenzotrifluoride is C10H8F4OC_{10}H_8F_4O with a molecular weight of approximately 240.17 g/mol. The presence of fluorine atoms significantly influences its physicochemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC₁₀H₈F₄O
Molecular Weight240.17 g/mol
Log P (octanol-water)3.49
SolubilityModerately soluble

Antibacterial Activity

Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit enhanced antibacterial properties. The antibacterial activity of 2-Fluoro-6-methoxybenzotrifluoride was evaluated against various strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antibacterial Activity

CompoundMIC (µg/mL)Target Bacteria
2-Fluoro-6-methoxybenzotrifluoride4.88E. coli
Reference Compound (Doxorubicin)52.1E. coli

The minimum inhibitory concentration (MIC) for 2-Fluoro-6-methoxybenzotrifluoride was found to be significantly lower than that of Doxorubicin, suggesting a promising antibacterial profile.

Anticancer Activity

The anticancer potential of 2-Fluoro-6-methoxybenzotrifluoride was assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The compound demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
A54922.452.1
HCT11617.852.1
HePG212.452.1

Molecular docking studies revealed that the compound interacts favorably with targets such as the human Son of sevenless homolog 1 (SOS1), which is implicated in cancer signaling pathways.

The biological activity of 2-Fluoro-6-methoxybenzotrifluoride can be attributed to its ability to modulate key cellular pathways involved in bacterial survival and cancer cell proliferation. The down-regulation of critical genes such as EGFR and KRAS in treated cells indicates a mechanism involving disruption of growth factor signaling.

Case Studies

In a recent study published in Scientific Reports, the efficacy of several fluorinated compounds, including derivatives similar to 2-Fluoro-6-methoxybenzotrifluoride, was evaluated for their antibacterial and anticancer properties. The findings indicated that the incorporation of fluorine atoms enhances biological activity through increased binding affinity to target proteins .

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